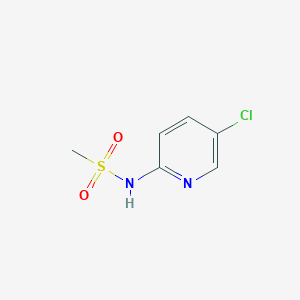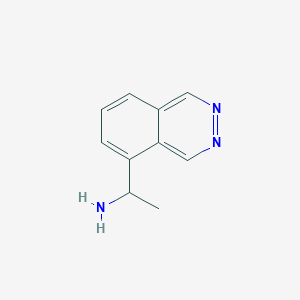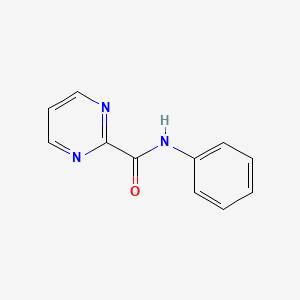![molecular formula C19H19N3O4 B13130475 3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is a complex organic compound belonging to the bipyridine family. This compound is characterized by its bipyridine core, which is a structure composed of two pyridine rings connected by a single bond. The presence of various functional groups, such as cyanoethyl, ethyl, and dimethyl groups, along with dicarboxylate esters, makes this compound highly versatile and useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate typically involves multiple steps:
Formation of the Bipyridine Core: The initial step involves the coupling of two pyridine rings. This can be achieved through a variety of methods, such as the Ullmann coupling reaction, which uses copper catalysts to form the bipyridine structure.
Introduction of Functional Groups: The ethyl and dimethyl groups are introduced through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a strong base like sodium hydride.
Addition of Cyanoethyl Group: The cyanoethyl group can be introduced via a Michael addition reaction, where acrylonitrile is added to the bipyridine core under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate esters. This can be done using alcohols in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other substituents on the bipyridine core.
科学的研究の応用
3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The presence of the cyanoethyl and dicarboxylate groups can also influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.
5,5’-Dimethyl-2,2’-bipyridine: Another dimethyl-substituted bipyridine with different substitution pattern.
Uniqueness
3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is unique due to the combination of its functional groups, which provide a balance of steric and electronic effects. This makes it particularly effective in forming stable metal complexes and participating in a variety of chemical reactions. The presence of the cyanoethyl group also adds a level of reactivity that is not present in simpler bipyridine derivatives.
特性
分子式 |
C19H19N3O4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
3-O-(2-cyanoethyl) 5-O-ethyl 2,6-dimethyl-4-pyridin-3-ylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-4-25-18(23)15-12(2)22-13(3)16(19(24)26-10-6-8-20)17(15)14-7-5-9-21-11-14/h5,7,9,11H,4,6,10H2,1-3H3 |
InChIキー |
VCASNWLPPCILHR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CN=CC=C2)C(=O)OCCC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)










